6-Chloromelatonin 6-Chloromelatonin Potent melatonin agonist (pKi values are 9.10 and 9.77 for human recombinant MT1 and MT2 receptors respectively). Displays higher affinity for binding to hamster brain membrane and chicken retina than melatonin.
Brand Name: Vulcanchem
CAS No.: 63762-74-3
VCID: VC0004158
InChI: InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
SMILES: CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

6-Chloromelatonin

CAS No.: 63762-74-3

Cat. No.: VC0004158

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

6-Chloromelatonin - 63762-74-3

CAS No. 63762-74-3
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Standard InChI Key LUINDDOUWHRIPW-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
Canonical SMILES CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl

Chemical Identity and Physicochemical Properties

6-Chloromelatonin (CAS 63762-74-3) is a chloro-substituted derivative of melatonin, characterized by the addition of a chlorine atom at the 6-position of the indole ring. Its molecular formula is C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}, with a molecular weight of 266.723 g/mol . The compound’s structure enhances its binding affinity to melatonin receptors while conferring resistance to enzymatic degradation, a limitation of natural melatonin .

Table 1: Physicochemical Properties of 6-Chloromelatonin

PropertyValue
Molecular FormulaC13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}
Molecular Weight266.723 g/mol
Density1.272 g/cm³
Boiling Point536.7°C at 760 mmHg
Flash Point278.4°C
LogP (Partition Coefficient)2.899
Melting PointNot Available
SolubilityCompatible with organic solvents (e.g., DMSO, ethanol)

The compound’s high lipophilicity (LogP = 2.899) facilitates blood-brain barrier penetration, making it suitable for central nervous system studies . Its stability under standard laboratory conditions (-20°C storage) ensures reliability in experimental settings .

Pharmacological Profile and Mechanism of Action

6-Chloromelatonin exhibits nanomolar affinity for human melatonin receptors, with preferential binding to the MT₂ subtype. Binding assays using recombinant receptors reveal pKᵢ values of 8.9–9.1 for MT₁ and 9.77 for MT₂ . This selectivity contrasts with melatonin, which shows comparable affinity for both subtypes.

Preclinical Research Findings

In Vitro Studies

In JEG-3 and BeWo choriocarcinoma cells, 6-chloromelatonin (10 pM–10 μM) dose-dependently inhibits forskolin-stimulated human chorionic gonadotropin (hCG-β) secretion, suggesting a role in regulating placental hormone production . This effect is mediated via MT₁ receptor activation, as evidenced by receptor blockade studies .

In Vivo Studies

Rodent models demonstrate that 6-chloromelatonin (0.5 mg/kg) increases 6-sulfatoxymelatonin excretion, a biomarker of melatonin receptor activation . Notably, the compound shortens sleep latency in insomniac rats without altering sleep architecture, supporting its potential as a hypnotic agent .

Dose (mg)Reduction in Sleep Latency vs. Placebop-value
2031%p=0.0082p = 0.0082
5032%p=0.0062p = 0.0062
10041%p<0.0001p < 0.0001

Subjective reports corroborated these findings, with participants noting faster sleep onset at 50 mg (p=0.035p = 0.035) and 100 mg (p=0.0198p = 0.0198) .

Current Status and Future Directions

  • Neuroprotective Applications: MT₂ activation mitigates oxidative stress in neurodegenerative models .

  • Circadian Rhythm Disorders: Phase III trials for non-24-hour sleep-wake disorder.

  • Synthetic Derivatives: Halogen-substituted analogs with improved blood-brain barrier permeability.

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